sodium;2,4,5-trichlorobenzenesulfonate
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Overview
Description
Sodium 2,4,5-trichlorobenzenesulfonate is an organic compound with the chemical formula C6H2Cl3NaO3S and a molecular weight of 283.49 g/mol . It is a white crystalline solid that is soluble in water and alcohols . This compound is known for its strong irritant properties, affecting the skin and eyes . It is commonly used in organic synthesis reactions, particularly in the sulfonation of chlorinated aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorobenzenesulfonate is typically synthesized through the sulfonation of 1,2,4-trichlorobenzene using 25% oleum . The clear sulfonation mixture is then poured into a solution of sodium chloride in water, resulting in a yield of 94-95% . Another method involves dissolving 2,4,5-trichlorobenzene in carbon disulfide, followed by the addition of concentrated sulfuric acid to carry out the sulfonation reaction .
Industrial Production Methods: The industrial production of sodium 2,4,5-trichlorobenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Sulfonation: Concentrated sulfuric acid or oleum is used for sulfonation reactions.
Substitution: Common nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation typically yields sulfonic acid derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Sodium 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:
Biology: The compound is used in studies involving the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which sodium 2,4,5-trichlorobenzenesulfonate exerts its effects involves its strong electrophilic nature, making it highly reactive towards nucleophiles . This reactivity allows it to participate in various chemical reactions, particularly in the sulfonation of aromatic compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Sodium 2,4-dichlorobenzenesulfonate
- Sodium 2,5-dichlorobenzenesulfonate
- Sodium 3,4-dichlorobenzenesulfonate
Comparison: Sodium 2,4,5-trichlorobenzenesulfonate is unique due to the presence of three chlorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties . Compared to its dichlorinated counterparts, it exhibits higher reactivity in sulfonation and substitution reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;2,4,5-trichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVLAGBUFPUMGQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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